molecular formula C20H27N9 B12264194 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12264194
M. Wt: 393.5 g/mol
InChI Key: ZLLQVUGBGRSYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-methylpyrimidine with suitable reagents.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using a piperazine linker under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions can occur, especially at the nitrogen atoms in the rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. It may be incorporated into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.

    2-Methylpyrimidine: A pyrimidine derivative that shares the pyrimidine ring structure.

    Piperazine: A common linker used in the synthesis of various heterocyclic compounds.

Uniqueness

The uniqueness of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine lies in its complex structure, which combines multiple heterocyclic rings. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H27N9

Molecular Weight

393.5 g/mol

IUPAC Name

6-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C20H27N9/c1-14-10-15(2)29(25-14)20-12-19(23-16(3)24-20)28-8-6-27(7-9-28)18-11-17(26(4)5)21-13-22-18/h10-13H,6-9H2,1-5H3

InChI Key

ZLLQVUGBGRSYPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC=N4)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.